molecular formula C30H32N2O6 B8107433 3-(4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

3-(4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B8107433
M. Wt: 516.6 g/mol
InChI Key: ZFQAZNCMYGBYNV-UHFFFAOYSA-N
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Description

3-(4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound with a unique structure that includes both fluorenyl and tert-butoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps, starting from commercially available precursors. The process often includes the following steps:

    Protection of Amino Groups: The amino groups are protected using fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups to prevent unwanted reactions during subsequent steps.

    Formation of the Phenyl Linker: The phenyl linker is introduced through a series of coupling reactions, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Deprotection and Final Coupling: The protecting groups are removed under acidic or basic conditions, and the final coupling reaction is performed to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers, continuous flow reactors, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the fluorenyl group, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate or a drug delivery agent.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The fluorenyl and tert-butoxycarbonyl groups can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
  • 3-(4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid
  • 3-(4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-3-((tert-butoxycarbonyl)amino)pentanoic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of fluorenyl and tert-butoxycarbonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(16-27(33)34)20-14-12-19(13-15-20)17-31-28(35)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQAZNCMYGBYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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